15-methyl-15S-PGE2

Description

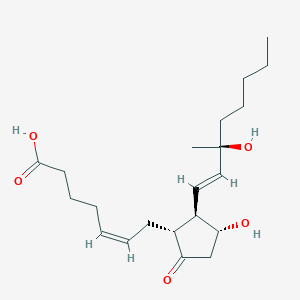

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGQFHNPNWBVPT-DSFPJDRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303519 |

Source

|

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-27-7 |

Source

|

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15(S)-15-Methylprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Introduction to 15-methyl-15S-PGE2: A Stable Analog for a Fleeting Signal

An In-depth Technical Guide to the 15-methyl-15S-PGE2 Signaling Pathway

Prostaglandin E2 (PGE2) is a principal pro-inflammatory and homeostatic lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] Its signaling is pivotal in a vast array of physiological and pathological processes, including inflammation, pain, cancer, and tissue regeneration.[3][4] However, the study of PGE2 is complicated by its rapid metabolic inactivation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) swiftly converts PGE2 into 15-keto-PGE2, a metabolite with significantly lower biological activity.[1][2] This rapid degradation poses a significant challenge for in-vitro and in-vivo experimental systems designed to elucidate its signaling mechanisms.

To overcome this limitation, synthetic analogs were developed. This compound is a potent and metabolically stable analog of PGE2.[5] The key structural modification—the addition of a methyl group at the C15 position—renders it resistant to oxidation by 15-PGDH. This stability makes this compound an invaluable pharmacological tool, allowing researchers to probe the downstream consequences of sustained PGE2 receptor activation. It has been investigated for its potent gastric antisecretory, antiulcer, and cytoprotective properties, demonstrating its therapeutic potential.[5][6][7] This guide provides a comprehensive overview of the this compound signaling pathway, from receptor engagement to downstream cellular responses, and presents detailed methodologies for its investigation.

Part 2: The Molecular Machinery: EP Receptors and Divergent Signaling Cascades

Like its endogenous counterpart, this compound exerts its effects by binding to the E-prostanoid (EP) family of G-protein coupled receptors (GPCRs).[3] There are four distinct EP receptor subtypes—EP1, EP2, EP3, and EP4—each coupled to different intracellular G-proteins, leading to divergent signaling cascades.[2][3] The specific cellular response to this compound is therefore dictated by the expression profile of these receptors on the target cell.

-

EP1 Receptor (Gq-coupled): Activation of the EP1 receptor engages the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to downstream effects on processes like smooth muscle contraction and neurotransmission.[3][8]

-

EP2 & EP4 Receptors (Gs-coupled): Both EP2 and EP4 receptors couple to the stimulatory G-protein, Gαs.[9] Upon ligand binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA).[3] PKA then phosphorylates a multitude of downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression. Beyond the canonical Gs-cAMP pathway, EP2 and EP4 activation can also trigger non-canonical signaling, including the Phosphatidylinositol-3-Kinase (PI3K)/Akt survival pathway and the β-catenin pathway, which are crucial in cell proliferation and cancer progression.[9][10]

-

EP3 Receptor (Gi-coupled): The EP3 receptor primarily couples to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] This action directly counteracts the signaling from EP2 and EP4 receptors. The EP3 receptor gene also undergoes extensive alternative splicing, leading to multiple isoforms that can couple to different signaling pathways, adding another layer of complexity to its function.

The ability of a single ligand to activate multiple, sometimes opposing, signaling pathways underscores the importance of understanding the specific EP receptor expression patterns in any given biological system.

Caption: Divergent signaling pathways activated by this compound via EP receptors.

Part 3: Quantitative Pharmacology: Binding Affinity and Functional Potency

A key aspect of characterizing the this compound pathway is quantifying its interaction with the EP receptors. This is typically done by measuring binding affinity (how tightly the ligand binds to the receptor) and functional potency (the concentration required to elicit a response).

-

Binding Affinity is often determined through competitive radioligand binding assays, yielding an IC50 value (the concentration of the unlabeled ligand required to displace 50% of a specific radiolabeled ligand). This can be converted to an inhibition constant (Ki ) for a more absolute measure.

-

Functional Potency is measured in cell-based assays and is expressed as the EC50 (the concentration that produces 50% of the maximal response).

While comprehensive data for this compound across all human EP receptor subtypes is sparse in the literature, it is established as a potent agonist. For example, it binds to human myometrium (rich in EP receptors) with approximately twice the affinity of PGE2 itself.[5] The table below provides comparative affinity data for the natural ligand PGE2 and its metabolite 15-keto-PGE2, which highlights the dramatic loss of affinity upon metabolism—a process that this compound is designed to resist.

| Ligand | Receptor | Binding Affinity (IC50) | Source |

| PGE2 | Human EP2 | ~2.94 nM | [9] |

| 15-keto-PGE2 | Human EP2 | ~118 nM | [9] |

| PGE2 | Human EP4 | ~0.434 nM | [9] |

| 15-keto-PGE2 | Human EP4 | ~2,820 nM | [9] |

| This compound | Human Myometrium | ~2x higher affinity than PGE2 | [5] |

Causality Insight: The ~40-fold and ~6500-fold decrease in binding affinity for 15-keto-PGE2 at EP2 and EP4 receptors, respectively, demonstrates why the metabolic stability of this compound is so critical for achieving sustained receptor activation in experimental settings.[9]

Part 4: Investigating the this compound Signaling Pathway: A Methodological Guide

Studying the effects of this compound requires a multi-step approach, from confirming receptor binding to quantifying downstream cellular events. The following workflows provide validated, step-by-step protocols for key experiments.

Workflow 1: Determining Receptor Engagement and Affinity

The foundational experiment is to confirm that this compound directly interacts with a specific EP receptor and to quantify that interaction. A competitive radioligand binding assay is the gold standard for this purpose.

-

Expertise & Causality: This assay is critical because it directly measures the physical interaction between the ligand and the receptor population in a membrane preparation, independent of downstream signaling events. This allows for the precise determination of binding affinity (Ki). A known high-affinity radiolabeled ligand, typically [3H]PGE2, is used as a tracer. The unlabeled "cold" ligand (this compound) is added at increasing concentrations to compete for the binding sites. The reduction in radioactivity bound to the membranes reflects the ability of the test compound to occupy the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Cell Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing a single human EP receptor subtype.

-

Harvest cells, wash with ice-cold PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Homogenize the cells (Dounce or polytron homogenizer) and centrifuge at low speed (e.g., 500 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with lysis buffer, re-centrifuge, and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg protein/well).

-

Add a constant concentration of [3H]PGE2 (typically at or below its Kd value).

-

Add increasing concentrations of unlabeled this compound (e.g., 10^-11 to 10^-5 M).

-

For non-specific binding (NSB) control wells, add a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the NSB counts from all other counts to get specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow 2: Quantifying Second Messenger Activation

Once binding is confirmed, the next step is to measure the functional consequence: the generation of second messengers. The choice of assay is dictated by the receptor's G-protein coupling.

-

Expertise & Causality: This step validates that ligand binding translates into a cellular signal. For EP2/EP4, a cAMP assay is the direct readout of Gs activation. For EP1, a calcium mobilization assay directly measures Gq pathway activation. These assays are highly sensitive and can be performed in high-throughput formats, making them ideal for pharmacology and drug screening.

Sources

- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX-2–PGE2 Signaling Impairs Intestinal Epithelial Regeneration and Associates with TNF Inhibitor Responsiveness in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of 15(S)-15-methyl prostaglandin E2 methyl ester on phospholipid metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2-Induced COX-2 Expressions via EP2 and EP4 Signaling Pathways in Human LoVo Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Engineering Stability and Potency in a Prostaglandin Analog

An In-Depth Technical Guide: Characterizing the Receptor Binding Affinity of 15-methyl-15S-PGE2

Prostaglandin E2 (PGE2) is a principal prostanoid, a lipid mediator derived from arachidonic acid that orchestrates a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1][2] Its therapeutic potential, however, is often curtailed by its rapid metabolic inactivation, primarily through oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3]

To overcome this limitation, synthetic analogs have been developed. This compound is a potent, metabolically stable analog of PGE2 designed for enhanced biological activity.[4][5] The strategic addition of a methyl group at the C15 position sterically hinders enzymatic degradation, while the preservation of the 'S' configuration at this chiral center maintains the stereochemistry crucial for potent receptor interaction. This guide provides a detailed examination of the receptor binding profile of this compound, the methodologies to precisely quantify its affinity, and the functional consequences of its interaction with the prostaglandin E2 receptor family.

The Prostaglandin E2 Receptor Family: Four Subtypes, Diverse Signals

The biological effects of PGE2 and its analogs are mediated by a family of four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[1][6][7] Each subtype exhibits a unique tissue distribution and, critically, couples to different intracellular G proteins, thereby initiating distinct signaling cascades.[1][8] Understanding these pathways is fundamental to interpreting the functional outcomes of ligand binding.

-

EP1 Receptor: Couples to Gαq, activating Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations ([Ca²⁺]i) and activation of Protein Kinase C (PKC).[8][9]

-

EP2 & EP4 Receptors: Both couple to Gαs, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA).[8][9][10] While both elevate cAMP, the EP4 receptor can also engage alternative pathways, such as the PI3K/Akt pathway.[8][11]

-

EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9] This action often counteracts the signaling from EP2 and EP4 receptors.

Caption: Signaling pathways of the four EP receptor subtypes.

Binding Affinity Profile of this compound

This compound is characterized as a highly potent PGE2 analog. Direct quantitative comparisons across all human EP receptor subtypes are not consolidated in a single study, but specific data points highlight its high affinity. For instance, studies on human myometrium—a tissue rich in prostaglandin receptors—demonstrate that this compound binds with twice the affinity of the endogenous ligand, PGE2.[4][5] This suggests a particularly strong interaction with the EP receptors expressed in that tissue. Its potency is further illustrated by its ability to contract uterine smooth muscle at concentrations ten times lower than prostaglandin E1.[4][5]

| Parameter | Ligand | Receptor/Tissue | Value | Reference |

| Binding Affinity | This compound | Human Myometrium | ~2x higher than PGE2 | [4][5] |

| Functional Potency | This compound | Uterine Smooth Muscle | ~10x more potent than PGE1 | [4][5] |

Note: This table summarizes available data. Comprehensive Ki values across all four cloned human EP receptor subtypes require dedicated competitive binding studies.

Core Methodologies for Quantifying Binding Affinity

Determining the binding affinity of a compound like this compound is a cornerstone of its pharmacological characterization. The following experimental systems represent the industry standards for obtaining robust and reproducible affinity and kinetic data.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are the definitive method for quantifying receptor affinity (Kd, Ki) and density (Bmax).[12][13] The principle relies on the use of a radioactive isotope-labeled ligand (radioligand) that binds to the receptor of interest.

Experimental Approach: Competitive Binding Assay

The most effective way to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) is through a competitive binding assay.[14] This experiment measures the ability of increasing concentrations of the unlabeled competitor to displace the specific binding of a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2). The resulting data are used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki).[15]

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for an EP Receptor

This protocol provides a validated framework. The choice of receptor source is critical; using membranes from a stable cell line (e.g., HEK293 or CHO) expressing a single human EP receptor subtype ensures specificity.[16][17][18]

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human EP receptor of interest (e.g., EP4).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[19]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[19] This is essential for normalizing the data (e.g., fmol/mg protein).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]-PGE2 at its Kd concentration).

-

Non-Specific Binding (NSB): Add 150 µL of membranes, 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM) to saturate all specific binding sites, and 50 µL of radioligand. The causality here is that any remaining radioligand binding in the presence of a saturating excess of cold ligand is considered non-specific (e.g., to the filter or lipids).

-

Competition: Add 150 µL of membranes, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of radioligand.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[19] The choice of time and temperature is a trade-off between reaching equilibrium for high-affinity ligands and preventing ligand/receptor degradation.[12][13]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in polyethyleneimine to reduce NSB).[19] This step must be fast to prevent dissociation of the ligand-receptor complex.

-

Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[19]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15][19]

-

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[20][21] It provides kinetic data (association rate, kₐ; dissociation rate, kₔ) in addition to equilibrium affinity (Kₔ).

Principle of Operation

For a small molecule-protein interaction, the larger molecule (the GPCR) is typically immobilized on a sensor chip surface. The small molecule (this compound) is then flowed across the surface in a microfluidics system.[20] Binding of the small molecule to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[21]

Caption: General workflow for an SPR experiment.

Causality in Experimental Design

-

Receptor Immobilization: The choice of immobilization strategy is critical to ensure the receptor remains active.[22] Methods like capture of a tagged receptor (e.g., His-tag) are often gentler than direct covalent linkage.

-

Analyte Concentration: A wide range of analyte concentrations, spanning below and above the expected Kₔ, is necessary to accurately model the kinetics.

-

Flow Rate: The flow rate must be high enough to ensure the binding is not "mass transport limited," meaning the rate of binding is determined by the interaction itself, not by how fast the analyte can diffuse to the surface.

Functional Assays: Linking Binding to Biological Response

While not a direct measure of binding affinity (Ki), functional assays measure the biological consequence of that binding, reported as potency (EC₅₀ for agonists, IC₅₀ for antagonists).[23] For agonists like this compound, these assays are crucial for confirming that binding leads to receptor activation.

-

For EP2/EP4 (Gαs): cAMP accumulation assays are used. Cells expressing the receptor are stimulated with the ligand, and the subsequent increase in intracellular cAMP is measured, often using HTRF or ELISA-based kits.[24] The concentration of ligand that produces 50% of the maximal cAMP response is the EC₅₀.

-

For EP1 (Gαq): Calcium mobilization assays are employed. Ligand binding triggers a release of intracellular calcium, which can be detected using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in a plate reader.[18]

-

For EP3 (Gαi): A forskolin-induced cAMP accumulation assay is used. Forskolin is used to stimulate adenylyl cyclase and raise cAMP levels. The ability of the EP3 agonist to inhibit this rise in cAMP is then measured.

Conclusion

This compound is a synthetic prostaglandin E2 analog engineered for metabolic stability and high potency. Its biological effects are driven by high-affinity interactions with the four EP receptor subtypes. A comprehensive understanding of its binding profile requires a multi-faceted approach. Radioligand binding assays provide the definitive measure of affinity (Ki), establishing a quantitative basis for its potency. Complementary techniques like Surface Plasmon Resonance offer a label-free method to dissect the kinetics of the binding event, while functional assays confirm that this binding translates into the expected downstream signaling. Together, these methodologies provide the critical data required by researchers and drug developers to fully characterize the pharmacology of this important molecule and its potential therapeutic applications.

References

- GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.

- Prostaglandin E2 receptor. (n.d.). In Wikipedia.

- Fedyk, E. R., Phipps, R. P. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Proceedings of the National Academy of Sciences, 93(20), 10978-10983.

- Prostaglandin E2 (PGE2). (n.d.). Domain Therapeutics Group.

- Dey, I., Lejeune, M., & Chadee, K. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. British Journal of Pharmacology, 149(6), 611-623.

- (15S)-15-Methylprostaglandin E2. (n.d.). MedChemExpress.

- Markosyan, N., Ammoscato, F., & Per-Henrik, P. (2018). The complex role of prostaglandin E2-EP receptor signaling in wound healing.

- Lanza, F., et al. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 147-160.

- Okada, Y., et al. (1999). Prostaglandin E2 Receptors of the EP2 and EP4 Subtypes Downregulate Tumor Necrosis Factor Alpha-Induced Intercellular Adhesion molecule-1 Expression in Human Gingival Fibroblasts. Journal of Periodontal Research, 34(8), 478-485.

- What are PGE2 antagonists and how do they work? (2024).

- PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone. (n.d.).

- Hull, M. A., et al. (2005). Prostaglandin EP receptors: Targets for treatment and prevention of colorectal cancer? Molecular Cancer Therapeutics, 4(8), 1171-1180.

- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).

- Prostaglandin EP2 receptor. (n.d.). In Wikipedia.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Drake, A. W., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 328(1), 45-52.

- Human Recombinant EP2 Prostanoid Receptor Stable Cell Line. (n.d.). GenScript.

- Receptor-Ligand Binding Assays. (n.d.). Labome.

- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.

- 15(S)-15-methyl Prostaglandin E2. (n.d.). GlpBio.

- 15(S)-15-methyl Prostaglandin E2. (n.d.). Cayman Chemical.

- Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology, 655, 1-22.

- Gain in accuracy by optimizing your Gαs coupled GPCR assays. (2024). Revvity.

- Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452.

- Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2). (n.d.). Invitrogen.

- 15(S)-15-methyl Prostaglandin E2. (n.d.). Bertin Bioreagent.

- Myatt, L., et al. (2012). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology, 153(10), 5062-5071.

- IC50, EC50 and Kd: What is the Difference and Why Do They m

- The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail.

Sources

- 1. domaintherapeutics.com [domaintherapeutics.com]

- 2. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 3. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.cn [glpbio.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 7. What are PGE2 antagonists and how do they work? [synapse.patsnap.com]

- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]

- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. multispaninc.com [multispaninc.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]

- 17. genscript.com [genscript.com]

- 18. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 21. portlandpress.com [portlandpress.com]

- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. promegaconnections.com [promegaconnections.com]

- 24. revvity.com [revvity.com]

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 15-Methyl-15S-PGE₂

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

15-methyl-15S-PGE₂, a synthetic analog of Prostaglandin E₂ (PGE₂), offers enhanced metabolic stability and potent biological activity, making it a molecule of significant interest in pharmacology.[1] Its therapeutic applications, particularly as a potent gastric antisecretory and uterine stimulant, necessitate a robust and stereocontrolled synthetic pathway.[1] The primary challenge in its synthesis lies in the precise construction of multiple stereocenters, especially the quaternary chiral center at C-15. This guide provides an in-depth examination of a well-established synthetic strategy, rooted in the seminal work of Corey, focusing on the key transformations and mechanistic rationale required to achieve high stereochemical fidelity. We will dissect the retrosynthetic logic, detail the critical experimental protocols, and present the underlying principles that ensure the synthesis is both efficient and reproducible.

Introduction: The Significance of 15-Methyl-15S-PGE₂

Prostaglandin E₂ is a principal mediator of inflammation and various physiological processes, but its therapeutic use is hampered by rapid metabolic deactivation, primarily through oxidation of the C-15 hydroxyl group.[2] The introduction of a methyl group at the C-15 position sterically hinders this oxidation, leading to a compound, 15-methyl-PGE₂, with a significantly longer biological half-life and sustained activity.[1]

The stereochemistry at C-15 is paramount; the (S)-configuration is crucial for its potent biological effects, which include binding to human myometrium with twice the affinity of natural PGE₂. Consequently, the development of a stereoselective synthesis that reliably produces the (15S)-epimer is a critical objective for its application in drug development. This guide focuses on a convergent and widely adopted synthetic approach that begins with the well-known Corey lactone, a versatile building block in prostaglandin synthesis.[3]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 15-methyl-15S-PGE₂ reveals a convergent strategy hinging on three key fragments: the cyclopentanone core, the α-side chain, and the ω-side chain.

The synthesis begins with the commercially available and enantiopure Corey lactone, which provides the foundational stereochemistry of the cyclopentane ring. The overall strategy involves:

-

Functionalization of the Corey Lactone: Oxidation of the primary alcohol to an aldehyde (the Corey aldehyde) sets the stage for the introduction of the ω-side chain.

-

Installation of the ω-Side Chain: A stereoselective nucleophilic addition to a ketone intermediate establishes the crucial C-15 quaternary stereocenter. This is the cornerstone of the synthesis.

-

Installation of the α-Side Chain: A Wittig or Horner-Wadsworth-Emmons reaction is employed to append the carboxylic acid-bearing α-chain.

-

Final Functional Group Manipulations: Deprotection and oxidation steps unveil the final 15-methyl-15S-PGE₂ structure.

This approach allows for the careful and controlled construction of the complex molecule, addressing the stereochemical challenges in a stepwise and validated manner.

Core Synthetic Pathway: A Mechanistic Walkthrough

The forward synthesis from the Corey lactone is a multi-step process where each reaction is chosen for its reliability, stereocontrol, and yield.

Diagram: Synthetic Workflow for 15-methyl-15S-PGE₂

Caption: Key transformations in the stereoselective synthesis of 15-methyl-15S-PGE₂.

Detailed Experimental Protocols & Scientific Rationale

This section details the critical steps of the synthesis, emphasizing the causality behind procedural choices.

Step 1: Preparation of the Corey Aldehyde

-

Protocol:

-

The diol of the Corey lactone is selectively protected at the C-11 secondary alcohol using p-phenylbenzoyl chloride in pyridine. The choice of this bulky protecting group is strategic; it directs the stereochemistry of subsequent reactions.

-

The primary alcohol at C-15 is then oxidized to the corresponding aldehyde (the "Corey aldehyde") using Collins reagent (CrO₃·2Py) or other mild oxidation systems like PCC or Swern oxidation.[3]

-

-

Expert Insight (Causality): The p-phenylbenzoyl (PPB) group is not merely a placeholder. Its steric bulk is crucial for directing the subsequent reduction of the C-9 ketone from the less hindered face, establishing the correct stereochemistry found in natural prostaglandins. Collins oxidation is employed to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants.

Step 2: Formation of the Enone and Stereoselective Methylation

This two-part step is the crux of the synthesis, where the ω-side chain and the critical C-15 stereocenter are established.

-

Protocol 2a: Horner-Wadsworth-Emmons Reaction

-

The Corey aldehyde is reacted with the sodium salt of dimethyl (2-oxoheptyl)phosphonate. This phosphonate is generated in situ by treating the phosphonate ester with a strong base like sodium hydride (NaH) in an aprotic solvent like THF.

-

This reaction forms the α,β-unsaturated ketone intermediate, predominantly as the desired (E)-isomer.

-

-

Expert Insight (Causality): The Horner-Wadsworth-Emmons reaction is superior to the traditional Wittig reaction for this transformation as it typically favors the formation of the (E)-alkene and the phosphonate byproducts are water-soluble, simplifying purification.

-

Protocol 2b: Stereoselective Methylation

-

The C-15 ketone of the enone intermediate is subjected to nucleophilic attack by an organometallic reagent, such as methyllithium (MeLi) or methylmagnesium bromide (MeMgBr), at low temperature (-78 °C).

-

The reaction yields a mixture of diastereomers at the C-15 position. The (15S)-epimer is the desired product and must be separated from the (15R)-epimer by careful silica gel chromatography.

-

-

Expert Insight (Causality): The stereoselectivity of this addition is influenced by the existing chiral centers on the cyclopentane ring and the bulky PPB protecting group. While not perfectly selective, the reaction provides a workable ratio of the desired (15S)-epimer. Low temperatures are critical to minimize side reactions and improve diastereoselectivity. The separation of these epimers is a key purification step and validates the stereochemical outcome before proceeding.

Step 3: Lactone Reduction and Wittig Olefination

-

Protocol:

-

The lactone is reduced to the corresponding lactol (a cyclic hemiacetal) using one equivalent of diisobutylaluminium hydride (DIBAL-H) at -78 °C.[3]

-

The resulting lactol is, without purification, subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and a base like sodium dimsyl. This reaction appends the α-side chain.

-

-

Expert Insight (Causality): The use of DIBAL-H at low temperature is a standard and highly reliable method for the partial reduction of a lactone to a lactol without over-reducing to the diol.[3] The Wittig reaction is performed immediately as the lactol is unstable. The choice of ylide directly installs the complete five-carbon α-chain with the required cis-(Z)-double bond.

Step 4: Final Deprotection and Oxidation

-

Protocol:

-

The PPB protecting group on the C-11 hydroxyl is removed by hydrolysis with potassium carbonate (K₂CO₃) in methanol. This reveals the PGF₂α analog structure.

-

The C-9 hydroxyl group is selectively oxidized to a ketone using Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or another suitable oxidant. The reaction is carefully monitored to avoid oxidation of the other hydroxyl groups.

-

-

Expert Insight (Causality): The final oxidation step is critical. Jones oxidation is effective but must be performed under controlled conditions to maintain the integrity of the acid-sensitive groups and prevent undesired side reactions. This step converts the PGF₂α scaffold into the desired PGE₂ scaffold, completing the synthesis of 15-methyl-15S-PGE₂. Purification by chromatography is essential to isolate the final product with high purity.

Data Summary and Characterization

The identity and purity of the final product and key intermediates must be rigorously confirmed by analytical methods.

| Compound | Key Transformation | Typical Yield | Key Analytical Data (Expected) |

| Corey Aldehyde | Collins Oxidation | ~85-95% | ¹H NMR: Singlet ~9.7 ppm (aldehyde proton) |

| α,β-Unsaturated Ketone | H-W-E Reaction | ~80-90% | ¹H NMR: Doublets ~6.2 & 6.7 ppm (vinyl protons, J≈16 Hz for E-isomer) |

| 15(S)-methyl-15-hydroxy Int. | Methylation/Separation | ~30-40% (of desired isomer) | ¹H NMR: Singlet ~1.2-1.3 ppm (C-15 methyl protons). Chiral HPLC for enantiomeric purity. |

| 15-methyl-15S-PGE₂ | Final Oxidation/Deprotection | ~60-70% | ¹³C NMR: Carbonyl peak ~210 ppm. Mass Spec: [M+H]⁺ consistent with C₂₁H₃₄O₅. |

Conclusion

The synthesis of 15-methyl-15S-PGE₂ is a testament to the power of strategic, stereocontrolled organic synthesis. By leveraging the foundational stereochemistry of the Corey lactone and employing a series of high-fidelity transformations, it is possible to construct this potent and metabolically robust prostaglandin analog. The key to success lies in the careful execution of the methylation step to create the C-15 quaternary center and the subsequent meticulous purification to isolate the desired (15S)-epimer. This guide provides the fundamental framework and mechanistic understanding necessary for researchers to confidently approach the synthesis of this important pharmaceutical agent.

References

-

Chiral auxiliary . Wikipedia. [Link]

-

Schneider, W. P., Hamilton, R. D., & Rhuland, L. E. (1972). The Synthesis of Prostaglandins E2 and F2α from (15R)- and (15S)-PGA2 . Journal of the American Chemical Society, 94(6), 2122–2123. [Link]

-

Prostaglandin E2 . Wikipedia. [Link]

-

Ionuț, I., & Funeriu, D. P. (2014). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs . Molecules, 19(9), 15015–15043. [Link]

-

Fürstner, A., & Grela, K. (2000). Ring‐Closing Alkyne Metathesis: Application to the Stereoselective Total Synthesis of Prostaglandin E2‐1,15‐Lactone . Angewandte Chemie International Edition, 39(7), 1234-1236. [Link]

-

Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases . Clinical Immunology, 119(3), 229–240. [Link]

- Process for the synthesis of prostaglandin derivatives.

Sources

Part 1: Core Chemical and Physical Properties

An In-depth Technical Guide to 15-methyl-15S-PGE2: Core Chemical Properties, Biological Activity, and Experimental Handling

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a synthetic and metabolically robust analog of Prostaglandin E2 (PGE2). As a senior application scientist, the goal of this guide is to synthesize technical data with field-proven insights, providing an authoritative resource for professionals utilizing this compound. The structure is designed to logically progress from fundamental chemical properties to biological mechanisms and practical laboratory applications.

This compound, also known as 15(S)-15-methyl PGE2, is a pivotal tool in prostaglandin research. Its defining feature is a methyl group at the C-15 position. This modification sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid degradation of endogenous PGE2.[1][2] This enhanced metabolic stability translates to a longer biological half-life and more sustained activity, making it a potent agent for in vitro and in vivo studies.[3][4][5]

Chemical Identity

Caption: 2D representation of the this compound chemical structure.

Physicochemical Data

The handling and application of this compound are dictated by its physical and chemical properties.

| Property | Value | Source(s) |

| Purity | ≥98% | [3][4] |

| Formulation | Typically supplied as a solution in methyl acetate | [3][4] |

| Solubility (at 25°C) | DMSO: >100 mg/mLEthanol: >100 mg/mLDMF: >100 mg/mLPBS (pH 7.2): >5 mg/mL | [3][4] |

| Storage | -20°C | [3][4] |

| Stability | ≥ 2 years at -20°C | [3] |

Expertise & Experience: The high solubility in common organic solvents like DMSO and ethanol is fundamental for preparing concentrated stock solutions. The limited, though still significant, aqueous solubility in buffered solutions like PBS highlights a critical experimental consideration: when diluting a concentrated organic stock into an aqueous medium, the potential for precipitation exists. This necessitates specific handling protocols, detailed in Part 3, to ensure the compound remains in solution and is delivered at the intended concentration. Storing the compound at -20°C is non-negotiable to prevent degradation and preserve its biological activity over time.[3][4][7]

Part 2: Biological Activity & Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist for the four prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[1] These G-protein-coupled receptors are distributed differently across tissues and couple to distinct intracellular signaling pathways, which accounts for the compound's diverse and sometimes opposing physiological effects.[1][8]

Receptor Signaling Pathways

-

EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca²⁺]i).

-

EP2 & EP4 Receptors: Couple to Gs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP typically activates Protein Kinase A (PKA).

-

EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Caption: Overview of this compound signaling via EP receptors.

Key Biological Effects

-

Gastrointestinal Cytoprotection: It is a potent gastric antisecretory and antiulcer compound, protecting the gastric mucosa.[3][4][5][6] This is believed to occur by retarding the senescence and exfoliation of epithelial cells.[9]

-

Uterine Contraction: Binds to myometrial receptors with approximately twice the affinity of natural PGE2 and is significantly more potent than PGE1 in contracting uterine smooth muscle.[3][4][5]

-

Immunomodulation: Like PGE2, it can influence immune responses, for example by suppressing T-cell receptor signaling and B-lymphocyte differentiation.[10]

Part 3: Experimental Protocols and Best Practices

The validity of experimental data hinges on the proper preparation and handling of this compound. The following protocols are designed as self-validating systems to ensure compound integrity.

Protocol: Stock Solution Preparation

Objective: To create a stable, concentrated stock solution in an organic solvent.

Materials:

-

This compound (as supplied)

-

Anhydrous DMSO or ethanol

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated pipettes

Methodology:

-

Acclimatization: Allow the vial of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.

-

Solubilization: If the compound is supplied in a solvent (e.g., methyl acetate), the solvent can be evaporated under a gentle stream of nitrogen. Add the desired volume of anhydrous organic solvent (e.g., DMSO) to the vial to achieve a high concentration (e.g., 10-20 mg/mL).

-

Ensure Complete Dissolution: Vortex the vial thoroughly. If necessary, brief sonication in a water bath can be used to ensure all material is dissolved.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber vials. Store tightly sealed at -20°C. For long-term storage (>6 months), -80°C is preferable.

Trustworthiness: This protocol is self-validating. Using anhydrous solvent minimizes hydrolysis.[11] Aliquoting prevents repeated freeze-thaw cycles of the primary stock, which is a major source of compound degradation. Storing in amber vials protects the light-sensitive compound.

Protocol: Aqueous Working Solution Preparation

Objective: To dilute the organic stock solution into an aqueous buffer for immediate experimental use.

Materials:

-

Prepared organic stock solution of this compound

-

Sterile, appropriate aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile tubes

Methodology:

-

Pre-vortex Buffer: Begin by gently vortexing or stirring the aqueous buffer that will receive the compound.

-

Dilution: Withdraw the required volume of the organic stock solution. Slowly dispense the stock solution directly into the vortexing aqueous buffer. Causality: This rapid, turbulent mixing is the most critical step. It ensures that the compound disperses and dissolves in the aqueous phase before it has a chance to precipitate as the solvent environment changes.

-

Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is non-physiologic (typically ≤0.1%).

-

Immediate Use: Use the freshly prepared aqueous solution immediately. Aqueous solutions of prostaglandins are significantly less stable than their organic counterparts and should not be stored.[7]

Caption: Recommended workflow for preparing this compound solutions.

References

-

Title: Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: TECHNICAL INFORMATION - Prostaglandin E2 Source: MP Biomedicals URL: [Link]

-

Title: Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules Source: PubMed URL: [Link]

-

Title: Prostaglandin E2 Source: Wikipedia URL: [Link]

-

Title: Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study Source: PubMed URL: [Link]

-

Title: Safer Targets for Development of Anti-inflammatory Drugs Source: Video Abstract, Bentham Science URL: [Link]

-

Title: The Synthesis of Prostaglandins E2 and F2α from (15R)- and (15S)-PGA2 Source: Journal of the American Chemical Society URL: [Link]

-

Title: The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a Source: PubMed URL: [Link]

-

Title: Effects of 15(S)-15-methyl Prostaglandin E2 Methyl Ester on Phospholipid Metabolism in Rat Gastric Mucosa Source: PubMed URL: [Link]

-

Title: Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation Source: PubMed URL: [Link]

-

Title: The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Methods of the Analysis of Oxylipins in Biological Samples Source: MDPI URL: [Link]

-

Title: 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Prostaglandin E2 (PGE2) Regulates the 15-Lipoxygenase (15-LOX) Circuit During Corneal Inflammatory Neovascularization Source: Investigative Ophthalmology & Visual Science URL: [Link]

-

Title: Inhibition of 15-PGDH leads to PGE2 accumulation and promotes growth... Source: ResearchGate URL: [Link]

Sources

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 15(S)-15-methyl Prostaglandin E2 | CAS 35700-27-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mpbio.com [mpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Biological Activity of 15-methyl-15S-PGE₂

This guide provides a comprehensive technical overview of 15-methyl-15S-prostaglandin E₂ (15-methyl-15S-PGE₂), a synthetic analog of the naturally occurring prostaglandin E₂ (PGE₂). Designed for researchers, scientists, and drug development professionals, this document delves into the core biological activities, mechanisms of action, and experimental methodologies associated with this potent compound. We will explore the structural modification that confers its unique stability and potency, focusing on its profound effects on the gastrointestinal and reproductive systems.

Introduction: Engineering Metabolic Stability for Enhanced Potency

Prostaglandin E₂ is a pivotal lipid mediator involved in a vast array of physiological processes, including inflammation, gastric protection, and uterine function[1][2]. However, its therapeutic potential is limited by its rapid metabolic inactivation. The primary catabolic enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), efficiently oxidizes the hydroxyl group at the C-15 position, rendering the molecule biologically inactive[3][4].

15-methyl-15S-PGE₂ was engineered to overcome this limitation. The introduction of a methyl group at the C-15 position sterically hinders the enzymatic action of 15-PGDH, dramatically increasing the compound's metabolic stability and biological half-life[5][6]. This structural modification results in a potent, long-acting PGE₂ analog with significantly enhanced activity in key biological systems. This guide will focus on its two most well-characterized activities: gastrointestinal cytoprotection and uterine stimulation.

Gastrointestinal Effects: From Acid Suppression to Cellular Protection

15-methyl-15S-PGE₂ is a powerful gastric antisecretory and antiulcer agent[5][7][8][9]. Its actions in the gastrointestinal tract are multifaceted, extending beyond simple inhibition of acid secretion to a broader mechanism known as "cytoprotection."

Antisecretory Properties

Clinical studies have demonstrated that 15-methyl-PGE₂ significantly reduces both basal and stimulated gastric acid output. This effect is a cornerstone of its antiulcer properties, as it directly mitigates the corrosive effects of gastric acid on the mucosal lining[10][11][12].

Data Presentation: Effect on Gastric Acid Secretion in Duodenal Ulcer Patients

The following table summarizes the findings from a study on the effect of a single 150 µg oral dose of 15(R)-15-methyl PGE₂ on gastric acid output in duodenal ulcer patients[10].

| Parameter | Control (Mean ± SEM) | After 15-methyl-PGE₂ (Mean ± SEM) | Percent Reduction | p-value |

| Basal Acid Output (mEq/hr) | 5.9 ± 1.5 | 2.1 ± 0.6 | 64.4% | < 0.05 |

| Max Acid Output (mEq/hr) | 32.1 ± 1.6 | 20.6 ± 1.6 | 35.8% | < 0.001 |

The Mechanism of Cytoprotection

Cytoprotection refers to the ability of prostaglandins to protect the gastric mucosa from injury induced by noxious agents, a mechanism that is independent of acid suppression[13]. Studies with 15-methyl-PGE₂ have revealed a profound structural and functional reinforcement of the gastric mucosal barrier.

Oral administration in healthy subjects led to a significant increase in the thickness of the gastric mucosa. This was attributed not to increased cell proliferation, but to retarded senescence and exfoliation of epithelial cells, effectively prolonging cell survival and strengthening the mucosal layer[14].

Data Presentation: Morphological Changes in Human Gastric Mucosa

The table below details the histomorphometric changes observed in healthy men after two months of treatment with 100 µg of 15(R)-15-methyl PGE₂ four times daily[14].

| Mucosal Parameter | Baseline | After 2 Months PGE₂ | Percent Increase |

| Total Antral Mucosal Thickness | (Data not specified) | (Data not specified) | 36% |

| Antral Foveolar Thickness | (Data not specified) | (Data not specified) | 44% |

| Corpus Foveolar Thickness | (Data not specified) | (Data not specified) | 51% |

This cytoprotective effect is likely mediated by stimulating the secretion of mucus and bicarbonate, which form a protective layer over the epithelium, and by maintaining mucosal blood flow, which is crucial for tissue health and repair[11][15].

Signaling Pathways

As a PGE₂ analog, 15-methyl-15S-PGE₂ exerts its effects by binding to the same family of G protein-coupled receptors (GPCRs): EP₁, EP₂, EP₃, and EP₄[1]. These receptors are coupled to different intracellular signaling cascades. In the stomach, the antisecretory effects are primarily mediated by EP₃ receptors on parietal cells, which couple to the inhibitory G-protein (Gᵢ), leading to a decrease in intracellular cyclic AMP (cAMP) and reduced proton pump activity. Cytoprotective effects, such as increased mucus secretion, are thought to be mediated by EP₂ and EP₄ receptors, which couple to the stimulatory G-protein (Gₛ) to increase cAMP levels[1][2].

Diagram: Prostaglandin E₂ Receptor Signaling Pathways

Caption: Generalized signaling of PGE₂ receptors activated by 15-methyl-15S-PGE₂.

Experimental Protocol: In Vivo Gastric Cytoprotection Assay (Rodent Model)

This protocol is designed to assess the ability of 15-methyl-15S-PGE₂ to protect the gastric mucosa against a necrotizing agent like absolute ethanol.

Workflow: In Vivo Gastric Cytoprotection Assay

Caption: Experimental workflow for evaluating gastric cytoprotection in a rat model.

Step-by-Step Methodology:

-

Animal Preparation:

-

Rationale: Fasting ensures the stomach is empty, allowing for consistent absorption of the test compound and uniform exposure to the necrotizing agent.

-

Procedure: House male Wistar rats (200-250g) individually and withhold food for 24 hours prior to the experiment. Allow free access to water.

-

-

Grouping and Dosing:

-

Rationale: A vehicle control group is essential to establish the baseline level of damage caused by ethanol alone.

-

Procedure: Randomly divide rats into a control group (receiving vehicle, e.g., 1% ethanol in saline) and a test group (receiving 15-methyl-15S-PGE₂ dissolved in the vehicle). Administer the compounds orally via gavage at a volume of 1 mL/100g body weight. A typical cytoprotective dose is 5-10 µg/kg.

-

-

Induction of Gastric Lesions:

-

Rationale: Absolute ethanol is a potent necrotizing agent that induces severe hemorrhagic lesions, providing a clear endpoint to measure protection.

-

Procedure: Thirty minutes after administration of the test compound, orally administer 1 mL of 100% ethanol to each rat.

-

-

Tissue Collection and Evaluation:

-

Rationale: The 1-hour time point allows for the full development of gastric lesions. Scoring provides a quantitative measure of mucosal damage.

-

Procedure: One hour after ethanol administration, euthanize the animals. Immediately excise the stomachs, open them along the greater curvature, and gently rinse with 0.9% saline. Pin the stomach flat on a corkboard for visualization.

-

-

Lesion Scoring (Self-Validation):

-

Rationale: A blinded scoring system ensures unbiased evaluation. The Ulcer Index provides a standardized quantitative outcome.

-

Procedure: An observer blinded to the treatment groups should score the lesions. The total length (mm) of all hemorrhagic streaks is measured. The sum of the lengths for each stomach constitutes its Ulcer Index. The percentage of protection can be calculated as: [(UI_control - UI_treated) / UI_control] * 100.

-

Uterotonic Activity: A Potent Stimulant of Smooth Muscle

15-methyl-15S-PGE₂ is a highly potent stimulant of uterine smooth muscle (myometrium), an activity that is significantly greater than that of its parent compound, PGE₂.[5][16]

Enhanced Potency and Receptor Affinity

The enhanced stability of 15-methyl-15S-PGE₂ translates directly to greater efficacy in tissues like the myometrium. It binds to human myometrial receptors with approximately twice the affinity of natural PGE₂ and is about ten times more potent than PGE₁ in inducing uterine contractions[5][7][8][9].

Data Presentation: Comparative Uterine Activity

| Compound | Relative Binding Affinity (Human Myometrium) | Relative Potency (Uterine Contraction) |

| PGE₂ | 1x | 1x |

| 15-methyl-15S-PGE₂ | ~2x that of PGE₂[5][7] | ~10x that of PGE₁[5][7] |

This potent uterotonic activity has led to its clinical investigation and use for the induction of labor, termination of pregnancy, and management of postpartum hemorrhage[17][18][19]. Its action also extends to the cervix, where it can promote cervical ripening (softening and effacement), a necessary prerequisite for labor, by altering the extracellular matrix[1][20].

Experimental Protocol: In Vitro Uterine Smooth Muscle Contraction Assay

This protocol provides a method to quantify the contractile response of uterine tissue to 15-methyl-15S-PGE₂ in an organ bath system.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Rationale: Using uterine tissue from rats pre-treated with estrogen synchronizes the estrous cycle and maximizes the expression of prostaglandin receptors, ensuring a robust and reproducible contractile response.

-

Procedure: Euthanize a female rat pre-treated with diethylstilbestrol (0.1 mg/kg, 24h prior). Immediately excise the uterine horns and place them in pre-gassed (95% O₂ / 5% CO₂) Krebs-Henseleit physiological salt solution at 37°C.

-

-

Organ Bath Setup:

-

Rationale: The organ bath maintains the tissue in a viable state under controlled physiological conditions (temperature, oxygenation, ionic balance). The isometric transducer measures force without changing muscle length.

-

Procedure: Cut the uterine horns into longitudinal strips (~1.5 cm long). Mount each strip in a 10 mL organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Standardization:

-

Rationale: Applying a resting tension stretches the muscle to its optimal length for contraction. The equilibration period allows the tissue to stabilize after the stress of preparation. A standard agonist like KCl confirms tissue viability.

-

Procedure: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15 minutes. At the end of equilibration, test the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash out the KCl and allow the tissue to return to baseline.

-

-

Cumulative Concentration-Response Curve:

-

Rationale: A cumulative concentration-response curve is an efficient method to determine the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of the drug.

-

Procedure: Once the baseline is stable, add 15-methyl-15S-PGE₂ to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10⁻¹⁰ M) and wait for the response to plateau. Then, add the next concentration (increasing in half-log increments) without washing out the previous one. Continue until a maximal contraction is achieved or further additions produce no greater response.

-

-

Data Analysis:

-

Rationale: Plotting the response against the log concentration allows for the determination of key pharmacological parameters.

-

Procedure: Record the contractile force at each concentration. Express the data as a percentage of the maximal response induced by KCl or the drug itself. Plot the percentage response versus the logarithm of the agonist concentration to generate a sigmoidal curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

15-methyl-15S-PGE₂ stands as a prime example of rational drug design, where a specific structural modification successfully overcomes a key metabolic vulnerability of an endogenous signaling molecule. Its resistance to degradation by 15-PGDH confers a superior pharmacokinetic profile, resulting in enhanced potency and duration of action. This has made it a valuable pharmacological tool and therapeutic agent, particularly in the fields of gastroenterology and obstetrics. The in-depth understanding of its biological activities, from receptor signaling to tissue-level effects, continues to provide critical insights for researchers and clinicians working to harness the therapeutic power of prostaglandins.

References

- 15(S)-15-methyl Prostaglandin E 2 - Cayman Chemical.

- 15(S)-15-methyl Prostaglandin E2 - TargetMol.

- (15S)-15-Methylprostaglandin E2 - MedChemExpress.

- Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology.

- The effect of 15 (R)

- Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester.

- The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a. J Pharmacol Exp Ther.

- Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer. Gut and Liver.

- Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins.

- Effects of 15(R)-15-Methyl Prostaglandin E2 (Arbaprostil) on Gastric Secretion and Various Gastric Lesions Induced in Rats.

- 15(S)-15-methyl Prostaglandin E2 - GlpBio.

- Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa. Gastroenterology.

- Prostaglandins and gastrointestinal function.

- 15(S)-15-methyl Prostaglandin E2 - TargetMol (Chinese).

- Carboprost (15(S)-15-Methyl Prostaglandin F2α) - MedchemExpress.

- Comparison of Intra-Amniotic (15S)

- Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix. Eur J Obstet Gynecol Reprod Biol.

- A Mechanism for Prostaglandin Cytoprotection. Arch Surg.

- Prostaglandin E2. Wikipedia.

- 15(S)-15-methyl Prostaglandin E2 - Bertin Bioreagent.

- 15(S)-15-methyl Prostaglandin F 2α - Cayman Chemical.

- Patterns of uterine activity after intravaginal prostaglandin E2 during preinduction cervical ripening. Am J Obstet Gynecol.

- Prostaglandin E 2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology.

- 15-Keto-PGE2 acts as a biased/partial agonist to termin

- Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules. Fertil Steril.

- Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Front Cell Dev Biol.

- 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Cancer Lett.

- Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation.

- Chronic stimulation of uterine prostaglandin synthesis during cervical ripening before the onset of labor. Am J Obstet Gynecol.

- Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Prostaglandins.

Sources

- 1. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]

- 8. glpbio.cn [glpbio.cn]

- 9. targetmol.cn [targetmol.cn]

- 10. The effect of 15 (R) 15 methyl prostaglandin E2 on gastric acid secretion in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandins and gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A mechanism for prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Stability of 15-methyl-15S-PGE2 and PGE2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical and metabolic stability of 15-methyl-15S-Prostaglandin E2 (15-methyl-15S-PGE2) in comparison to its parent compound, Prostaglandin E2 (PGE2). Understanding these differences is critical for the design and interpretation of in vitro and in vivo experiments in fields ranging from inflammation and immunology to oncology and regenerative medicine.

Introduction: The Challenge of Prostaglandin E2 Instability

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, fertility, and immune modulation.[1][2] Its biological effects are transduced through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), which trigger diverse downstream signaling cascades.[3][4]

Despite its biological significance, the utility of exogenous PGE2 in experimental systems is hampered by its inherent instability. PGE2 is susceptible to both chemical degradation in aqueous solutions and rapid metabolic inactivation in vivo.[5][6] This instability complicates the maintenance of consistent, physiologically relevant concentrations in cell culture and limits its therapeutic potential due to a short biological half-life. To overcome this, chemically modified analogs have been developed. Among the most effective is this compound, a synthetic analog designed for enhanced stability while retaining biological activity.[7]

Structural Basis of Stability: The Role of the C-15 Methyl Group

The key structural difference between PGE2 and its 15-methyl analog lies at the C-15 position of the lower side chain. PGE2 possesses a hydroxyl (-OH) group at this position, which is the primary site of metabolic attack. In this compound, this hydroxyl group is sterically hindered by the addition of a methyl (-CH3) group.

This seemingly minor modification has profound consequences for the molecule's stability, particularly its resistance to enzymatic degradation.

Comparative Stability Analysis

Chemical Stability in Aqueous Solutions

PGE2 is known to be unstable in aqueous solutions, with its degradation rate being highly dependent on pH.[5] It is most stable in acidic conditions (pH 3-4) but degrades rapidly under basic conditions (pH > 7.4), where it can be converted to PGA and PGB compounds.[2][8] For this reason, it is often recommended that aqueous solutions of PGE2 not be stored for more than a day.[1][2]

While specific quantitative data for the chemical stability of this compound under identical conditions is less commonly published, its structural design, focused on preventing enzymatic degradation, implies that researchers should still handle it with the care appropriate for a prostaglandin. Stock solutions are best prepared in organic solvents like ethanol or DMSO and stored at -20°C.

| Compound | Condition | Stability Metric | Comment |

| PGE2 | Aqueous Solution, pH 3-4 | 133 hours for 10% loss | Most stable under acidic conditions.[8] |

| PGE2 | Aqueous Solution, pH 6 | 53 hours for 10% loss | Degradation accelerates as pH approaches neutral.[8] |

| PGE2 | Aqueous Solution, pH 8 | 42 hours for 10% loss | Unstable in basic conditions.[8] |

| PGE2 | Aqueous Solution, pH 9 | 4.2 hours for 10% loss | Rapid degradation in basic solutions.[8] |

| PGE2 | Aqueous Solution, PBS (pH 7.2) | Not recommended for storage > 1 day | General guideline from suppliers.[1] |

| This compound | Not specified | Assumed to be more stable, but should be handled with care | Primary stability enhancement is metabolic, not chemical. |

Table 1: Summary of PGE2 Chemical Stability in Aqueous Solutions.

Metabolic Stability: Resistance to 15-PGDH

The most significant advantage of this compound is its profound resistance to metabolic inactivation. The primary enzyme responsible for the biological inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[9][10][11]

Mechanism of PGE2 Degradation: 15-PGDH is a rate-limiting enzyme that catalyzes the oxidation of the C-15 hydroxyl group of prostaglandins to a ketone.[9][12] This conversion of PGE2 into 15-keto-PGE2 results in a metabolite with greatly diminished biological activity, as the C-15 hydroxyl is critical for effective binding to EP receptors.[9][13] This inactivation step is extremely efficient and is a key mechanism for regulating local prostaglandin concentrations in tissues.[3][14][15]

How this compound Resists Degradation: The methyl group at the C-15 position in this compound acts as a steric shield. This bulk prevents the active site of the 15-PGDH enzyme from accessing the C-15 hydroxyl group. By blocking this oxidation, the primary route of metabolic inactivation is effectively shut down. This leads to a significantly prolonged biological half-life, allowing the compound to exert its effects for a longer duration in vitro and in vivo.

Biological Activity and Receptor Interaction

A crucial aspect of a stabilized analog is that it must retain the biological activity of the parent compound. Studies have shown that this compound effectively mimics the actions of PGE2. It binds to and activates the same EP receptors, thereby initiating similar downstream signaling pathways.[16] Its potency is comparable to that of PGE2, but its effects are more sustained due to its enhanced stability. This makes it a valuable tool for experiments where a consistent level of EP receptor activation is required over several hours or days, such as in cell differentiation assays or long-term culture studies.

Experimental Protocol: Assessing Prostaglandin Stability via LC-MS/MS

To empirically validate the stability difference, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay is the gold standard. This protocol provides a framework for comparing the degradation of PGE2 and this compound in a biological matrix (e.g., cell culture medium).

Objective: To quantify the concentration of PGE2 and this compound over time in a buffered solution or cell culture medium at 37°C.

Materials:

-

PGE2 and this compound analytical standards

-

Deuterated internal standards (e.g., PGE2-d4)

-

Cell culture medium (e.g., DMEM) or Phosphate Buffered Saline (PBS), pH 7.4

-

LC-MS/MS grade solvents (Acetonitrile, Methanol, Water, Formic Acid)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

-

UHPLC-MS/MS system

Methodology: